1-Methyl-5-phenylpyrrole-2-carboxamide
Description
Properties
IUPAC Name |
1-methyl-5-phenylpyrrole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-14-10(7-8-11(14)12(13)15)9-5-3-2-4-6-9/h2-8H,1H3,(H2,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEHKNMWBDRHDMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=C1C(=O)N)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Heterocyclic Core Variations
1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide (CAS 139756-01-7)
- Core Structure : Pyrazole (two adjacent nitrogen atoms) vs. pyrrole (one nitrogen). Pyrazole’s aromaticity and hydrogen-bonding capacity differ due to the additional nitrogen .
- Substituents: Features a nitro (-NO₂) group at position 4 and a propyl (-CH₂CH₂CH₃) group at position 3.
- Functional Group : Carboxamide at position 5.
- Molecular Formula : C₈H₁₂N₄O₃; Molecular Weight : 228.21 g/mol .
6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides (from )
- Core Structure : Pyrimidine (two nitrogen atoms at positions 1 and 3) vs. pyrrole. Pyrimidines are common in nucleic acids and kinase inhibitors, offering distinct electronic properties.
- Synthesis : Parallel solution-phase synthesis yields diverse carboxamides, suggesting scalability for analogs like the target compound .
Substituent and Functional Group Modifications
1-Methyl-5-[4-(trifluoromethyl)phenyl]pyrrole-2-carboxylic Acid (CAS 1153905-13-5)
- Substituents : A 4-(trifluoromethyl)phenyl group at position 5 introduces a strong electron-withdrawing effect, altering electronic distribution compared to the unsubstituted phenyl group in the target compound.
- Functional Group: Carboxylic acid (-COOH) at position 2 vs. carboxamide (-CONH₂).
- Molecular Formula: C₁₃H₁₀F₃NO₂; Molecular Weight: 269.22 g/mol .
Data Table: Structural and Physicochemical Comparison
Key Findings and Implications
Heterocycle Impact : Pyrrole-based compounds (target and ) prioritize planar aromaticity, whereas pyrazole () and pyrimidine () analogs offer distinct electronic profiles for targeted interactions.
Substituent Effects: Electron-withdrawing groups (e.g., -CF₃, -NO₂) modulate reactivity and binding, while alkyl chains (e.g., propyl) or aryl groups (phenyl) adjust lipophilicity.
Functional Groups : Carboxamides favor hydrogen bonding in drug design, while carboxylic acids enable salt formation for improved solubility.
Preparation Methods
Bromination of Pyrrole Intermediate
The synthesis begins with the regioselective bromination of methyl 1-methyl-1H-pyrrole-2-carboxylate. As demonstrated by Piotrowski et al., N-bromosuccinimide (NBS) in dichloromethane under nitrogen atmosphere selectively substitutes the pyrrole ring at the 5-position, yielding methyl 5-bromo-1-methyl-1H-pyrrole-2-carboxylate in 64% yield after distillation. This step is critical for subsequent cross-coupling, as the bromine atom serves as a leaving group for palladium-catalyzed reactions.
Suzuki-Miyaura Cross-Coupling with Phenylboronic Acid
The brominated intermediate undergoes Suzuki-Miyaura coupling with phenylboronic acid to introduce the 5-phenyl group. Using conditions adapted from Mane et al., Pd(dppf)Cl₂·CH₂Cl₂ catalyzes the reaction in a mixture of acetonitrile and water at 80–90°C, with K₂CO₃ as the base. While Mane et al. reported a 29% yield for a similar 4-phenylpyrrole derivative, optimizing ligand choice (e.g., XPhos) and solvent polarity could enhance yields for the 5-phenyl analog. The product, methyl 1-methyl-5-phenyl-1H-pyrrole-2-carboxylate, is isolated via silica gel chromatography.
Hydrolysis and Amidation
The ester group at the 2-position is hydrolyzed to a carboxylic acid using LiOH in a THF/water/ethanol system, achieving 95% conversion. Subsequent amidation employs EDC·HCl and HOBt with dimethylamine or ammonia in DMF, yielding 1-methyl-5-phenylpyrrole-2-carboxamide in 70–94% yield.
Table 1: Key Parameters for Suzuki-Miyaura Route
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Bromination | NBS, CH₂Cl₂, N₂, rt | 64% |
| Suzuki Coupling | Pd(dppf)Cl₂, PhB(OH)₂, K₂CO₃, 80–90°C | ~29% |
| Ester Hydrolysis | LiOH, THF/H₂O/EtOH, rt | 95% |
| Amidation | EDC·HCl, HOBt, DIPEA, DMF | 70–94% |
Direct Arylation Strategies
Direct C–H arylation offers a streamlined alternative by eliminating the bromination step. However, regioselectivity remains a challenge due to competing sites on the pyrrole ring. Phosphine ligands (e.g., P(2-furyl)₃) and Pd(OAc)₂ in DMA at 120°C have shown promise for arylation at electron-rich positions. For this compound, the methyl and carboxamide groups may direct arylation to the 5-position, though experimental validation is required.
Multi-Step Synthesis from Cyclic Precursors
Knorr Pyrrole Synthesis
Constructing the pyrrole ring from diketone precursors allows pre-installation of substituents. Reacting 3-aminocrotonate with a phenyl-substituted β-ketoester under acidic conditions could yield 5-phenylpyrrole intermediates. Subsequent N-methylation (MeI, K₂CO₃) and amidation would furnish the target compound.
Ring-Closing Metathesis (RCM)
Adapting methods from Jacobsen et al., aza-Baylis-Hillman adducts derived from acrylates and imines undergo RCM with Grubbs II catalyst to form pyrrole scaffolds. Functionalization with phenyl and methyl groups prior to cyclization ensures correct regiochemistry.
Comparative Analysis of Synthetic Routes
Suzuki-Miyaura Route
-
Advantages : High regioselectivity, scalable bromination step.
-
Limitations : Moderate coupling yields, costly Pd catalysts.
Direct Arylation
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Advantages : Fewer steps, atom-economical.
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Limitations : Unproven regioselectivity, harsh conditions.
Multi-Step Synthesis
-
Advantages : Precise control over substituent placement.
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Limitations : Lengthy sequence, lower overall yields.
Experimental Optimization and Challenges
Bromination Efficiency
While reports 64% yield for bromination, competing side reactions (e.g., dibromination) necessitate careful stoichiometry and low temperatures.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 1-Methyl-5-phenylpyrrole-2-carboxamide, and how can purity be ensured during synthesis?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the pyrrole ring via cyclization of substituted precursors. For example, a one-pot reaction using acyl chlorides or alkyl halides under basic conditions (e.g., NaH or K₂CO₃) can yield the carboxamide core. Purification is achieved via column chromatography (silica gel, eluent: ethyl acetate/hexane mixtures), followed by recrystallization from ethanol. Purity (>95%) is confirmed using HPLC (C18 column, acetonitrile/water gradient) and NMR (¹H/¹³C) to detect residual solvents or unreacted intermediates .
Q. Which spectroscopic techniques are most reliable for structural characterization of pyrrole-2-carboxamide derivatives?
- Methodological Answer : High-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR are critical for confirming molecular weight and substituent positions. For example, the methyl group at the 1-position of the pyrrole ring shows a distinct singlet in ¹H NMR (~δ 3.8 ppm), while the carboxamide proton appears as a broad peak (~δ 6.5–7.0 ppm). Infrared spectroscopy (IR) can validate the carboxamide C=O stretch (~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹) .
Q. How can researchers assess the preliminary biological activity of this compound?
- Methodological Answer : Begin with in vitro assays targeting relevant biological pathways. For antimicrobial activity, use broth microdilution (CLSI guidelines) to determine minimum inhibitory concentrations (MICs) against Gram-positive/negative bacteria. For enzyme inhibition (e.g., kinases), employ fluorescence-based assays with ATP analogs. Always include positive controls (e.g., ciprofloxacin for bacteria) and validate results with triplicate experiments .
Advanced Research Questions
Q. How to resolve contradictions in reported biological activity data across studies?
- Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., pH, solvent DMSO concentration). Perform a meta-analysis of literature data, noting differences in cell lines, incubation times, or compound purity. Replicate conflicting studies under standardized conditions, and use statistical tools (e.g., ANOVA with post-hoc tests) to identify significant variables. Cross-validate with orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) .
Q. What strategies mitigate side reactions during the synthesis of this compound derivatives?
- Methodological Answer : Side products like regioisomers (e.g., 4-carboxamide instead of 2-carboxamide) can form due to incomplete regioselectivity. Use directing groups (e.g., nitro or methoxy) during cyclization to control substitution patterns. Employ low-temperature (-78°C) lithiation for sensitive intermediates. Monitor reaction progress in real-time using TLC or inline IR spectroscopy to halt reactions at optimal yields .
Q. How to design derivatives with enhanced pharmacokinetic properties while retaining bioactivity?
- Methodological Answer : Modify the phenyl or methyl groups to improve solubility and metabolic stability. Introduce polar substituents (e.g., -OH, -CF₃) via Suzuki coupling or nucleophilic aromatic substitution. Assess logP (octanol/water partition) and plasma stability using LC-MS. Molecular docking studies (e.g., AutoDock Vina) can predict binding interactions with target proteins, guiding rational design .
Q. What are the best practices for handling and storing this compound to ensure stability?
- Methodological Answer : Store the compound in airtight, light-resistant containers under inert gas (argon or nitrogen) at -20°C. Avoid prolonged exposure to humidity, which can hydrolyze the carboxamide group. For handling, use PPE (gloves, goggles) and work in a fume hood to prevent inhalation of fine particles. Regularly assess stability via HPLC to detect degradation products .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
